molecular formula C16H15BrClN3O2 B3591076 5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)pyridine-3-carboxamide

5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)pyridine-3-carboxamide

Cat. No.: B3591076
M. Wt: 396.7 g/mol
InChI Key: VAFCUURZAQEAEL-UHFFFAOYSA-N
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Description

5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)pyridine-3-carboxamide: is a complex organic compound that features a pyridine ring substituted with bromine, chlorine, and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the morpholine ring.

    Coupling Reactions: The pyridine ring can engage in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: In biological research, it can be used to study the interactions of morpholine-containing compounds with biological targets, such as enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with specific biological activities. Its structural features make it a candidate for the development of inhibitors or modulators of various biological pathways.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)pyridine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The morpholine ring can interact with various biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Uniqueness: What sets 5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)pyridine-3-carboxamide apart is its specific substitution pattern on the pyridine ring, which can confer unique chemical and biological properties. The presence of both bromine and chlorine atoms, along with the morpholine ring, provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClN3O2/c17-12-7-11(9-19-10-12)16(22)20-13-1-2-15(14(18)8-13)21-3-5-23-6-4-21/h1-2,7-10H,3-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFCUURZAQEAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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